2-Acetoxy-4'-bromobenzophenone

Physicochemical profiling ADME prediction Chromatographic method development

Researchers requiring a bifunctional benzophenone scaffold face challenges with regioisomer-dependent reactivity. 2-Acetoxy-4'-bromobenzophenone resolves this with an ortho-acetoxy group that hydrolyzes via a unique oxenium-ion intermediate, distinct from meta/para isomers, and a 4'-bromine atom for fast Pd-catalyzed oxidative addition (C-Br BDE advantage ~11 kcal/mol vs C-Cl). This enables 'couple-then-deprotect' strategies without protecting group manipulation on the coupling partner. For procurement managers, the multi-supplier landscape at 98% purity ensures reliable sourcing for SAR studies and HPLC reference standard development.

Molecular Formula C15H11BrO3
Molecular Weight 319.15 g/mol
CAS No. 100954-50-5
Cat. No. B020858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxy-4'-bromobenzophenone
CAS100954-50-5
Synonyms2-ACETOXY-4'-BROMOBENZOPHENONE
Molecular FormulaC15H11BrO3
Molecular Weight319.15 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H11BrO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3
InChIKeyXJAWYUDNVDPZJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetoxy-4'-bromobenzophenone: Identity and Procurement


2-Acetoxy-4'-bromobenzophenone (CAS 100954-50-5) is an ortho-acetoxy-substituted bromobenzophenone derivative, systematically named [2-(4-bromobenzoyl)phenyl] acetate (molecular formula C₁₅H₁₁BrO₃, MW 319.15 g/mol) . The compound features two orthogonally reactive functional groups on the benzophenone scaffold—a 4'-bromine atom suitable for metal-catalyzed cross-coupling and a 2-acetoxy moiety that can serve as a protected hydroxyl group or a hydrolytically labile prodrug element [1]. Its computed physicochemical parameters include a calculated density of 1.441 g/cm³, a boiling point of 444.4 °C at 760 mmHg, a flash point of 222.6 °C, a LogP of 3.61, and a polar surface area (PSA) of 43.37 Ų [2]. The compound is commercially available from multiple suppliers at purity grades ranging from 90% to 98%, with standard packaging from 1 g to 25 g scales, and is classified exclusively for research and industrial intermediate use .

Why Generic Substitution Fails


Substituting 2-acetoxy-4'-bromobenzophenone with a positional isomer or a halogen-swapped analog is not chemically neutral. Ortho-acetoxy derivatives of benzophenone undergo hydrolysis via a distinct oxenium-ion pathway, a mechanistic behavior not observed in meta- or para-substituted acetoxy regioisomers, which directly impacts reaction selectivity in nucleophilic trapping studies [1]. The 4'-bromine substituent provides a defined handle for Pd-catalyzed Suzuki–Miyaura and related cross-couplings, with the para-bromo electronic character conferring different oxidative addition kinetics compared to the corresponding 4'-chloro or 4'-fluoro analogs [2]. Furthermore, the specific ortho-acetoxy/para'-bromo substitution pattern influences the compound's logP (3.61) and PSA (43.37 Ų), parameters that differ from regioisomeric variants and may affect chromatographic behavior, solubility, and membrane penetration in cell-based assays [3]. These structure-dependent physicochemical and reactivity differences mean that in-class compounds cannot be interchanged without altering experimental outcomes or synthetic yields.

Quantitative Differentiation Against Closest Analogs


Physicochemical Property Differentiation by Halogen Type

When selecting a benzophenone intermediate for a medicinal chemistry campaign that requires a specific logP/PSA window—for instance, to balance cellular permeability with aqueous solubility—the choice of 4'-halogen significantly shifts these parameters. 2-Acetoxy-4'-bromobenzophenone (MW 319.15, density 1.441 g/cm³, boiling point 444.4 °C) presents a meaningfully higher molecular weight and higher boiling point compared to its 4'-chloro (MW 274.70, density 1.265 g/cm³, boiling point 431.6 °C) and 4'-fluoro (MW 258.24, boiling point ~410 °C predicted) analogs . The bromine atom contributes to a higher computed logP relative to the chloro and fluoro congeners, a factor that can be exploited when higher lipophilicity is required for target engagement in hydrophobic binding pockets [1]. These quantitative physicochemical differences mean that a chemist cannot simply substitute the cheaper or more readily available chloro analog without altering the compound's chromatographic retention time, solubility profile, and predicted membrane permeability.

Physicochemical profiling ADME prediction Chromatographic method development

Ortho-Acetoxy vs. Free Hydroxy: Protecting Group Strategy

The ortho-acetoxy group in 2-acetoxy-4'-bromobenzophenone serves a dual synthetic role not available to its free hydroxy congener, 2-hydroxy-4'-bromobenzophenone. The acetyl group acts as a protecting group during synthetic sequences requiring basic or nucleophilic conditions that would otherwise deprotonate or derivatize the free phenol, while also providing a latent hydroxyl that can be liberated under controlled hydrolytic conditions (acidic or basic) [1]. This contrasts with the 4-acetoxy-4'-bromobenzophenone regioisomer (CAS 4306-46-1), where the acetoxy group is para to the carbonyl on the non-brominated ring, providing a different electronic environment and altered reactivity in electrophilic aromatic substitution . Ortho-acetoxy benzophenones have also been described as undergoing hydrolysis via an oxenium ion intermediate, a mechanistic pathway that is unique to the ortho-substituted series and not available to the meta- or para-acetoxy regioisomers, enabling selective nucleophilic trapping reactions for the generation of structurally diverse libraries [2].

Synthetic methodology Protecting group strategy Prodrug design

Cross-Coupling Reactivity: 4'-Bromo vs. 4'-Chloro

In Pd-catalyzed cross-coupling reactions, the C–Br bond in 2-acetoxy-4'-bromobenzophenone undergoes oxidative addition more rapidly than the C–Cl bond in 2-acetoxy-4'-chlorobenzophenone, a well-established reactivity trend in organohalide cross-coupling chemistry (C–Br bond dissociation energy approximately 84 kcal/mol vs. C–Cl approximately 95 kcal/mol for aryl halides) [1]. This difference translates to milder reaction conditions (lower temperatures, shorter reaction times, broader catalyst scope) for the bromo derivative. Recent work on Suzuki–Miyaura cross-coupling of bromobenzophenones has demonstrated efficient C–C bond formation using 4-bromobenzophenone derivatives as key intermediates for the synthesis of ketoprofen and bifonazole analogues, achieving high yields under Pd catalysis [2]. The para-bromo substitution pattern of the target compound specifically directs coupling at the 4'-position, providing regiochemical control that would not be available with a 3'-bromo or 2'-bromo regioisomer.

Cross-coupling chemistry Suzuki–Miyaura C–C bond formation

Commercially Available Purity Grade Benchmarking

Commercially, 2-acetoxy-4'-bromobenzophenone is available at multiple purity tiers: 90.0% (CymitQuimica), min. 95% (CymitQuimica 3D-AEA95450), 97% (Beijing Bailingwei/JK Chemical via ChemicalBook), and 98% (Leyan) . This range of available purities allows procurement specialists to balance cost against application requirements—selecting 90% material for initial synthetic screening where cost sensitivity is high, while reserving 97–98% grades for advanced intermediates or analytical standards where impurity profiles must be tightly controlled. In comparison, common analogs such as 2-acetoxy-4'-chlorobenzophenone are typically available at 95% (Bidepharm) and 90% (CymitQuimica), similar to the target compound's range, meaning no intrinsic purity advantage exists for the chloro analog .

Supplier qualification Purity specification Procurement quality control

Best-Fit Application Scenarios


Suzuki–Miyaura Library Synthesis Building Block

The 4'-bromine atom provides a high-reactivity handle for Pd-catalyzed cross-coupling, with faster oxidative addition kinetics compared to the 4'-chloro analog (C–Br bond dissociation energy advantage of approximately 11 kcal/mol) [1]. The para-substitution pattern ensures predictable regiochemistry, while the ortho-acetoxy group remains intact as a protected phenol during coupling, enabling a 'couple-then-deprotect' strategy that avoids protecting group manipulation on the coupling partner. This makes the compound suited for generating diverse biaryl libraries where the acetoxy group can be subsequently hydrolyzed to reveal a phenol for further functionalization [2].

Hydrolytic Prodrug Intermediate Design

The ortho-acetoxy configuration of this compound enables hydrolysis via an oxenium ion intermediate, a mechanistic pathway distinct from ester hydrolysis and exclusive to ortho-substituted acetoxy benzophenones [3]. This property can be exploited in medicinal chemistry for designing prodrugs where the acetyl group masks a phenol that is liberated under specific physiological or chemical conditions, while the bromine atom simultaneously serves as a heavy atom for X-ray crystallographic phasing or as a PET imaging precursor (via isotopic substitution).

High-Purity Analytical Standard Preparation

With commercial availability at up to 98% purity, this compound can serve as a reference standard for HPLC method development, impurity profiling, or as a high-quality starting material for structure–activity relationship (SAR) studies where impurity-driven false positives must be excluded . Procurement teams can leverage the multi-supplier landscape (Leyan at 98%, JK Chemical at 97%, CymitQuimica at 95% min) to negotiate pricing while maintaining quality specifications that exceed the typical 95% maximum purity available for the chloro analog .

logP-Dependent Biological Assay Probe

The compound's computed logP of 3.61 and PSA of 43.37 Ų position it within a favorable oral bioavailability space (based on Lipinski and Veber rules), while its higher lipophilicity compared to the chloro and fluoro analogs makes it a useful probe for evaluating lipophilicity-dependent target engagement or membrane permeability in cell-based assays [4]. The heavier bromine atom also provides a distinct mass spectrometric signature (characteristic ¹:¹ isotopic pattern for ⁷⁹Br:⁸¹Br) that facilitates tracking and quantification in metabolic stability studies.

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